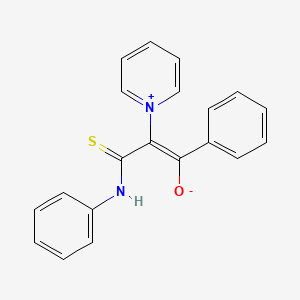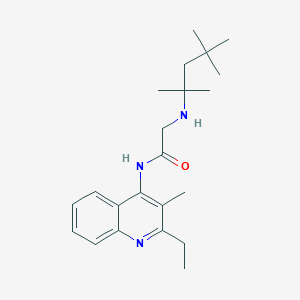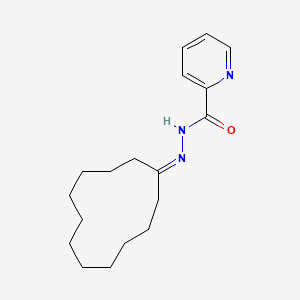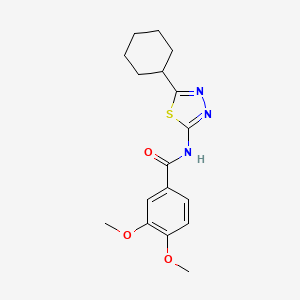
(1Z)-3-oxo-3-phenyl-1-(phenylamino)-2-(pyridinium-1-yl)prop-1-ene-1-thiolate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[(1Z)-3-OXO-3-PHENYL-1-(PHENYLAMINO)-2-(PYRIDIN-1-IUM-1-YL)PROP-1-EN-1-YL]SULFANIDE is a complex organic compound that features a unique combination of functional groups, including a pyridinium ion, a phenylamino group, and a sulfanide moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [(1Z)-3-OXO-3-PHENYL-1-(PHENYLAMINO)-2-(PYRIDIN-1-IUM-1-YL)PROP-1-EN-1-YL]SULFANIDE typically involves multi-step organic reactionsThe final step often involves the formation of the sulfanide moiety under controlled conditions, such as using sulfur-containing reagents and appropriate catalysts .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards .
Analyse Des Réactions Chimiques
Types of Reactions
[(1Z)-3-OXO-3-PHENYL-1-(PHENYLAMINO)-2-(PYRIDIN-1-IUM-1-YL)PROP-1-EN-1-YL]SULFANIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones under specific conditions.
Reduction: Reduction reactions can convert the sulfanide moiety to thiols or other reduced forms.
Substitution: Nucleophilic or electrophilic substitution reactions can modify the phenylamino or pyridinium groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides, acyl chlorides, and various nucleophiles can be employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups to the phenylamino or pyridinium moieties .
Applications De Recherche Scientifique
[(1Z)-3-OXO-3-PHENYL-1-(PHENYLAMINO)-2-(PYRIDIN-1-IUM-1-YL)PROP-1-EN-1-YL]SULFANIDE has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as in drug development for treating various diseases.
Industry: Utilized in the development of advanced materials and as a catalyst in industrial processes.
Mécanisme D'action
The mechanism of action of [(1Z)-3-OXO-3-PHENYL-1-(PHENYLAMINO)-2-(PYRIDIN-1-IUM-1-YL)PROP-1-EN-1-YL]SULFANIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
[(1Z)-3-OXO-1-PHENYL-1-BUTEN-1-YL]OXONIUM: Shares structural similarities but differs in the functional groups attached to the core structure.
N-[(1E,3E)-3-(PHENYLIMINO)PROP-1-EN-1-YL]ANILINE: Similar in having a phenylamino group but differs in the overall structure and functional groups.
Uniqueness
[(1Z)-3-OXO-3-PHENYL-1-(PHENYLAMINO)-2-(PYRIDIN-1-IUM-1-YL)PROP-1-EN-1-YL]SULFANIDE is unique due to its combination of functional groups, which confer specific chemical reactivity and potential biological activities. This uniqueness makes it a valuable compound for various research and industrial applications.
Propriétés
Formule moléculaire |
C20H16N2OS |
|---|---|
Poids moléculaire |
332.4 g/mol |
Nom IUPAC |
(E)-3-anilino-1-phenyl-2-pyridin-1-ium-1-yl-3-sulfanylideneprop-1-en-1-olate |
InChI |
InChI=1S/C20H16N2OS/c23-19(16-10-4-1-5-11-16)18(22-14-8-3-9-15-22)20(24)21-17-12-6-2-7-13-17/h1-15H,(H-,21,23,24) |
Clé InChI |
ZCTHHRFGNNQLIC-UHFFFAOYSA-N |
SMILES isomérique |
C1=CC=C(C=C1)/C(=C(/C(=S)NC2=CC=CC=C2)\[N+]3=CC=CC=C3)/[O-] |
SMILES canonique |
C1=CC=C(C=C1)C(=C(C(=S)NC2=CC=CC=C2)[N+]3=CC=CC=C3)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-[(E)-({2-[(3-Methylphenyl)amino]acetamido}imino)methyl]phenyl 3-bromobenzoate](/img/structure/B11542166.png)
![5,5'-oxybis[2-(1,3-benzothiazol-2-yl)-1H-isoindole-1,3(2H)-dione]](/img/structure/B11542169.png)

![3-Methyl-9H-indeno[2,1-c]pyridin-9-one](/img/structure/B11542178.png)

![2-methoxy-4-[(E)-{2-[(2-methylphenoxy)acetyl]hydrazinylidene}methyl]phenyl 4-nitrobenzoate](/img/structure/B11542205.png)
![2-{[2-(3,4-Dimethoxyphenyl)-2-oxoethyl]sulfanyl}-4-(4-fluorophenyl)-6-phenylpyridine-3-carbonitrile](/img/structure/B11542206.png)
![5-(3,4-dimethoxyphenyl)-3-hydroxy-1-methyl-4-[(4-methylphenyl)carbonyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11542210.png)
![N-(4-Methoxy-benzylidene)-N'-[2-(4-methyl-piperazine-1-sulfonyl)-4-nitro-phenyl]-hydrazine](/img/structure/B11542213.png)
![N-[(E)-(4-ethoxyphenyl)methylidene]-2-methyl-5-nitroaniline](/img/structure/B11542215.png)
![benzyl 6-amino-5-cyano-2-methyl-4-[4-(trifluoromethyl)phenyl]-4H-pyran-3-carboxylate](/img/structure/B11542216.png)

![2-chloro-N-{4-[(4-nitrophenyl)sulfanyl]phenyl}benzamide](/img/structure/B11542225.png)
